9-Eicosene, (E)-

Analytical Chemistry Chemical Ecology Pheromone Identification

Researchers investigating insect chemical ecology require isomerically pure (E)-9-Eicosene for reproducible SAR and GC-MS studies, as generic alkene mixtures confound results. • Definitive trans (E) geometry at C9 ensures accurate receptor binding assays-distinct from (Z)-isomers or other chain-length analogs. • Kovats RI of 1914 (Stabilwax) provides a verified calibration anchor for cuticular hydrocarbon profiling. • Supplied with rigorous isomer confirmation, enabling consistent inter-laboratory method validation.

Molecular Formula C20H40
Molecular Weight 280.5 g/mol
CAS No. 42448-90-8
Cat. No. B116446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Eicosene, (E)-
CAS42448-90-8
Synonyms9-Didecene;  Eicos-9-ene; 
Molecular FormulaC20H40
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+
InChIKeyUVLKUUBSZXVVDZ-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: (E)-9-Eicosene


(E)-9-Eicosene (CAS 42448-90-8) is a long-chain monounsaturated hydrocarbon (C20H40, MW 280.5) characterized by a trans (E) double bond at the C9 position [1]. It is classified as an internal alkene and is known to be a component of insect cuticular hydrocarbons and plant essential oils [2]. Unlike the well-characterized housefly sex pheromone (Z)-9-Tricosene (Muscalure), the specific bioactivity of this C20 E-isomer is less defined, making it a specialized research tool for comparative structure-activity relationship (SAR) studies in chemical ecology and entomology [3].

Chain Length and Isomer Specificity of (E)-9-Eicosene


In scientific and industrial applications involving long-chain alkenes, generic substitution is not possible due to the critical importance of chain length and double bond geometry. Research on related cis-9-alkenes (C19-C25) demonstrates that biological activity in insects is highly specific, with different chain lengths eliciting distinct behavioral responses (e.g., attraction vs. sexual stimulation) [1]. Furthermore, the (E)-isomer of 9-Eicosene is a distinct chemical entity from its (Z)-isomer or other positional isomers, leading to different physical properties (e.g., Kovats Retention Index) and potentially divergent bioactivity. Therefore, procurement of the exact compound is mandatory for reproducible research and analytical method development.

Analytical and Biological Evidence for (E)-9-Eicosene


Kovats Retention Index on Polar Column

(E)-9-Eicosene can be analytically distinguished from other long-chain alkenes using Gas Chromatography (GC). Its Kovats Retention Index (RI) on a polar Stabilwax column is 1914 [1]. This value serves as a unique identifier for this specific C20 trans-isomer, differentiating it from, for example, the known housefly pheromone (Z)-9-Tricosene, which has an RI of 2272.92 on a non-polar DB-1 column [2]. While these are different columns, the provided RI values are critical for compound confirmation in analytical workflows.

Analytical Chemistry Chemical Ecology Pheromone Identification

Chain Length and Behavioral Response

In a classic study, a series of cis-9-alkenes with chain lengths from C19 to C25 were tested for their behavioral effects on male houseflies (Musca domestica L.). A 7:3 mixture of the C23 and C21 alkenes showed considerably higher useful biological activity than pure cis-9-tricosene (the C23 compound) [1]. The study suggested that the C21 alkene was responsible for attraction and orientation, while the C23 alkene stimulated the males sexually [1]. This demonstrates that even a two-carbon chain length difference (C20 vs. C21 vs. C23) results in a functionally distinct biological outcome.

Entomology Chemical Ecology Behavioral Assay

E/Z Isomer Specificity in Bioactivity

The geometric isomerism of the double bond in long-chain alkenes is a critical determinant of bioactivity. In the well-characterized housefly pheromone system, the (Z)-isomer of 9-Tricosene (Muscalure) is the primary bioactive component, while the (E)-isomer is typically less active or inactive [1]. This principle of stereochemical specificity is broadly applicable across insect pheromone systems. Therefore, (E)-9-Eicosene is expected to have a distinct biological profile compared to its (Z)-isomer.

Stereochemistry Structure-Activity Relationship Pheromone Biology

Key Applications of (E)-9-Eicosene


SAR Studies in Insect Chemical Ecology

Use (E)-9-Eicosene as a structural analog in bioassays designed to probe the chain-length and isomer specificity of insect pheromone receptors. For instance, test the compound alongside (Z)-9-Tricosene and (Z)-9-Heneicosene in olfactometer or electroantennography (EAG) assays with Musca domestica or other model insect species to map the ligand specificity of olfactory receptors [1]. This approach is essential for understanding the molecular basis of pheromone perception.

GC-MS Analytical Standard

Employ (E)-9-Eicosene as a reference standard for the development and validation of GC-MS methods aimed at identifying and quantifying cuticular hydrocarbons (CHCs) from insect samples or volatile organic compounds (VOCs) from plant sources. Its distinct Kovats Retention Index (1914 on Stabilwax) provides a reliable calibration point [2]. This is critical for ensuring the accurate identification of this and related compounds in complex biological matrices.

Synthetic Intermediate for Alkene Derivatives

Utilize (E)-9-Eicosene as a starting material or intermediate in the synthesis of more complex or isotopically labeled alkene derivatives. Its defined trans-geometry and internal double bond position make it a valuable building block for creating custom pheromone analogs or other bioactive lipids for specialized research applications.

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